Persianone's Estrogen Sulfotransferase (E-ST) Inhibition: A Distinct Target Engagement Profile
Persianone has been demonstrated to inhibit human liver cytosol estrogen sulfotransferase (E-ST), a key enzyme regulating cellular estrogen levels [1]. The IC50 value for this inhibition is reported as 19.8 μM [2]. This target is not commonly associated with monomeric clerodane diterpenoids like Galeopsin or Hispanone, which are more frequently linked to anti-inflammatory pathways (e.g., TNF-α inhibition).
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 19.8 μM (19,800 nM) against human liver cytosol estrogen sulfotransferase (E-ST) |
| Comparator Or Baseline | Galeopsin and Hispanone: No reported E-ST inhibition data found; activity primarily described as anti-inflammatory (e.g., TNF-α inhibition, superoxide anion generation inhibition). |
| Quantified Difference | Not applicable (different target profiles) |
| Conditions | Human liver cytosol assay; incubated for 30 minutes with [3H]-estradiol and adenosine-3'-phosphate 5'-phosphosulfate (PAPS) |
Why This Matters
Selecting Persianone over a monomeric clerodane diterpenoid is necessary for studies focused on estrogen sulfotransferase modulation, as the target engagement profile is distinct.
- [1] Xiao, H., et al. (2020). Structurally Diverse Labdane Diterpenoids from Leonurus japonicus and Their Anti-inflammatory Properties in LPS-Induced RAW264.7 Cells. Journal of Natural Products, 83(5), 1473-1486. View Source
- [2] BindingDB. (2022). BDBM50553478 CHEMBL4753179. Retrieved from https://www.bindingdb.org/bind/BDBM50553478 View Source
